molecular formula C5H9F3O B031880 5,5,5-Trifluoropentan-1-ol CAS No. 352-61-4

5,5,5-Trifluoropentan-1-ol

Cat. No. B031880
CAS RN: 352-61-4
M. Wt: 142.12 g/mol
InChI Key: WNHMIKSCDKSJDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds, including structures similar to 5,5,5-Trifluoropentan-1-ol, often involves nucleophilic substitution reactions where fluorine atoms or fluorine-containing groups are introduced to the molecule. Notable methodologies include the use of 1,1-difluoro-1-alkenes as precursors in cyclization reactions, where the presence of fluorine atoms influences the reactivity and outcome of these processes (Ichikawa et al., 2002).

Molecular Structure Analysis

The molecular structure of fluorinated alcohols like 5,5,5-Trifluoropentan-1-ol is characterized by the strong electronegativity of fluorine, which affects the electron density distribution along the molecule. Fluorine atoms can induce unique electronic effects, leading to distinct molecular geometries and solid-state structures, as seen in various fluorinated compounds (Facchetti et al., 2004).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity patterns due to the influence of the trifluoromethyl group. For instance, the presence of fluorine atoms in certain positions can facilitate nucleophilic 5-endo-trig cyclizations, which are otherwise disfavored processes. This reactivity is exploited in synthesizing heterocycles and carbocycles containing fluorinated units, demonstrating the significant impact of fluorine on chemical behavior (Ichikawa et al., 2008).

Physical Properties Analysis

The introduction of fluorine atoms into organic molecules dramatically influences their physical properties, including solubility, volatility, and stability. Fluorinated alcohols, for example, exhibit different solubility patterns in water and organic solvents compared to their non-fluorinated counterparts due to the hydrophobic nature of the fluorine atom and its effect on intermolecular interactions (Fioroni et al., 2003).

Chemical Properties Analysis

The chemical properties of 5,5,5-Trifluoropentan-1-ol, such as acidity, reactivity towards nucleophiles and electrophiles, and participation in various organic reactions, are distinctly influenced by the trifluoromethyl group. This group affects the electron density and polarization of the molecule, leading to unique reactivity patterns and the formation of stable intermediates in organic synthesis (Umemoto & Gotoh, 1987).

Scientific Research Applications

  • Synthesis of Trifluoromethylated Pyrazoles : This compound is used in the synthesis of trifluoromethylated pyrazoles, which are significant in various chemical reactions (Lyga & Patera, 1990).

  • Formation of 5,5,5-Trifluorolaevulic Acid : It is pivotal in the preparation, dehydration, and subsequent chemical reactions leading to the formation of 5,5,5-trifluorolaevulic acid and its derivatives (Brown, Burdon, Smith, & Tatlow, 1960).

  • Catalytic Properties in Organic Chemistry : It exhibits properties useful as a catalyst in organic and organometallic chemistry, facilitating reactions such as hydrometallation, alkylations, and aldol-type reactions (Erker, 2005).

  • Applications in Energetic Materials Design : The compound has potential applications in designing energetic materials like explosives (Dippold, Izsák, & Klapötke, 2013).

  • Enhanced Stability in Coiled-Coil Peptides : When incorporated into coiled-coil peptides, it contributes to increased stability and enhanced thermal stability (Montclare, Son, Clark, Kumar, & Tirrell, 2009).

  • Palladium-Mediated Cyclization Reactions : This compound plays a role in palladium-mediated cyclization of 1,5-hexadien-3-ols, leading to the formation of cyclopentadienes (Zair, Santelli-Rouvier, & Santelli, 1991).

  • Electroluminescent Device Applications : It is used in the synthesis of materials with high electron affinities, suitable for applications like electron injecting/hole blocking layers in LEDs (Fink, Frenz, Thelakkat, & Schmidt, 1997).

  • Enantioselective Synthesis : It aids in the highly enantioselective synthesis of trifluoroalkanols using chiral ruthenium catalysts (Kuroki, Asada, Sakamaki, & Iseki, 2000).

  • Fabrication of Organic Light-Emitting Diodes (OLEDs) : Pt(II) complexes involving this compound have been used in the fabrication of blue and white OLEDs (Liao et al., 2015).

  • Synthesis of Fluoroindoles : It is instrumental in the synthesis of 2-fluoroindoles through silver-catalyzed vinylic C-F bond activation (Fujita et al., 2016).

Safety And Hazards

5,5,5-Trifluoropentan-1-ol is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to avoid letting the chemical enter drains and to collect and arrange for appropriate disposal .

properties

IUPAC Name

5,5,5-trifluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHMIKSCDKSJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377829
Record name 5,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoropentan-1-ol

CAS RN

352-61-4
Record name 5,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5-trifluoropentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JA Barten, K Funabiki, GV Röschenthaler - Journal of fluorine chemistry, 2002 - Elsevier
Selected imines reacted with three different trifluoromethyl group-containing ketones in a non-catalyzed manner at ambient temperature to give the corresponding β-hydroxy-β-…
Number of citations: 17 www.sciencedirect.com
AA Tyutyunovab, LF Ibragimovaa - Online journal “Fluorine notes” …, 2020 - notes.fluorine1.ru
Synthetic methods to obtain perfluoroalkane-a-hydro-and-a, a-dihydrosulfonyl bromides have been elaborated. Reactivity of these compounds towards allyl acetate and other aliphatic …
Number of citations: 3 www.notes.fluorine1.ru
AF Gontar, VL Don, EV Igoumnova… - Journal" Fluorine …, 2009 - en.notes.fluorine1.ru
4-(PERFLUOROALKYL)IODBUTANES Page 1 Journal "Fluorine Notes", Volume # 3(64), May - June 2009 4-(PERFLUOROALKYL)IODBUTANES AFGontar, VLDon, EVIgoumnova, SM …
Number of citations: 7 en.notes.fluorine1.ru
B Jeffries, Z Wang, HR Felstead… - Journal of Medicinal …, 2020 - ACS Publications
Optimization of compound lipophilicity is a key aspect of drug discovery. The aim of this work was to compare the lipophilicity modulations induced by 16 distinct known and novel …
Number of citations: 82 pubs.acs.org
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
Carboxamide pyrazinyloxy benzoxaboroles were investigated with the goal to identify a molecule with satisfactory antimalarial activity, physicochemical properties, pharmacokinetic …
Number of citations: 58 pubs.acs.org
Y Li - 2017 - repository.lboro.ac.uk
Fluorinated arenes are considered valuable in organic chemistry. They display different types of reactivity and physicochemical properties compared to their hydrogen analogues. In this …
Number of citations: 5 repository.lboro.ac.uk
W Wan, J Hou, H Jiang, Z Yuan, G Ma, G Zhao, J Hao - 2010 - Wiley Online Library
A reductive amination/cyclization approach towards biologically interesting trifluoromethylated four‐ to seven‐membered ring lactams from simply prepared ω‐trifluoromethyl keto esters …
L Calvano, F Gilson, F Driessens… - … Process Research & …, 2022 - ACS Publications
Herein, we describe the preparation of pyrrolidone compound 1 as a potential antiepileptic drug. The key steps of this synthetic route are based on the preparation of a heterocyclic …
Number of citations: 2 pubs.acs.org

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